molecular formula C19H19N5O4S B11250101 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11250101
M. Wt: 413.5 g/mol
InChI Key: JBRMJBNZCJZZBD-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the triazolopyridazine ring.

    Introduction of the Benzo[d][1,3]dioxol Group: This step can be achieved through electrophilic aromatic substitution or other suitable methods to attach the benzo[d][1,3]dioxol moiety to the triazolopyridazine core.

    Thioether Formation:

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This final step involves the reaction of the intermediate compound with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at positions where reactive groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like thiols and amines.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe or tool for studying biochemical pathways, particularly those involving heterocyclic compounds.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-methylacetamide
  • 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-ethylacetamide

Uniqueness

The uniqueness of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H19N5O4S/c25-18(20-9-13-2-1-7-26-13)10-29-19-22-21-17-6-4-14(23-24(17)19)12-3-5-15-16(8-12)28-11-27-15/h3-6,8,13H,1-2,7,9-11H2,(H,20,25)

InChI Key

JBRMJBNZCJZZBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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